![molecular formula C15H18BrNO2 B2518131 2-bromo-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide CAS No. 2175978-81-9](/img/structure/B2518131.png)
2-bromo-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is synthesized using specific methods and has been found to have unique biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-bromo-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes and proteins in the body. This inhibition can lead to changes in cellular signaling pathways and ultimately result in the desired therapeutic effect.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-bromo-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide has unique biochemical and physiological effects. This compound has been found to have anti-inflammatory properties and can inhibit the growth of cancer cells in vitro. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 2-bromo-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide in lab experiments is its specificity. This compound has been found to have a high degree of selectivity for specific enzymes and proteins, making it a valuable tool for studying cellular signaling pathways. However, one of the limitations of using this compound is its potential toxicity. Careful dosing and monitoring are required to ensure the safety of researchers and experimental subjects.
Orientations Futures
There are several future directions for the study of 2-bromo-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide. One area of research is in the development of new therapeutic agents for the treatment of neurological disorders. Additionally, this compound could be used to study the role of specific enzymes and proteins in the body and their potential as drug targets. Further research is needed to fully understand the potential of this compound and its applications in scientific research.
In conclusion, 2-bromo-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide is a unique chemical compound that has been extensively studied for its potential use in scientific research. This compound has been synthesized using specific methods and has been found to have unique biochemical and physiological effects. While there are advantages and limitations to using this compound in lab experiments, it has the potential to be a valuable tool for studying cellular signaling pathways and the development of new therapeutic agents. Further research is needed to fully understand the potential of this compound and its applications in scientific research.
Méthodes De Synthèse
The synthesis of 2-bromo-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide involves a multistep process. The first step involves the reaction of benzamide with 1-bromo-2-chloroethane to produce N-(2-chloroethyl)benzamide. This intermediate is then reacted with 7-oxaspiro[3.5]nonan-1-amine to produce the final product, 2-bromo-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide. This synthesis method has been optimized to produce high yields of the final product.
Applications De Recherche Scientifique
2-bromo-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide has been used in various scientific research applications. One of the primary areas of research is in the field of neuroscience. This compound has been found to have potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been studied for its potential use in the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
2-bromo-N-(7-oxaspiro[3.5]nonan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO2/c16-12-4-2-1-3-11(12)14(18)17-13-5-6-15(13)7-9-19-10-8-15/h1-4,13H,5-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLINUZLWACTMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)C3=CC=CC=C3Br)CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


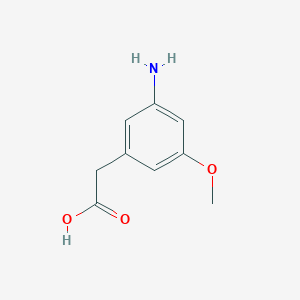
![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2518050.png)
![N-benzyl-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2518053.png)
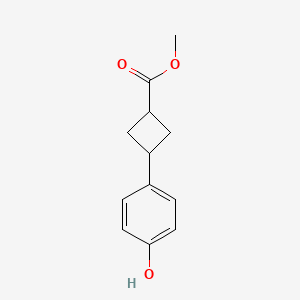
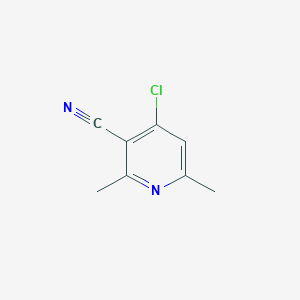
![Methyl 3-(2,6-dichlorophenyl)-5-[2-(dimethylamino)-1-(2-ethoxy-2-oxoacetyl)vinyl]-4-isoxazolecarboxylate](/img/structure/B2518061.png)
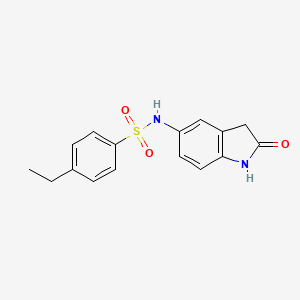

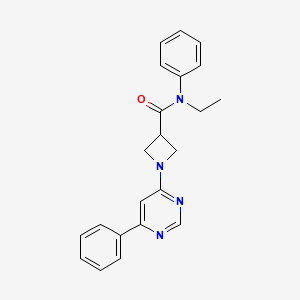
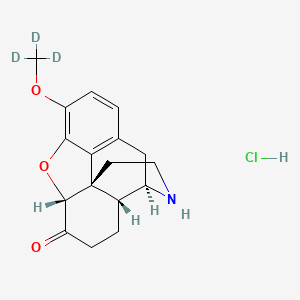
![3-chloro-N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2518067.png)
![N-(2-chlorophenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2518069.png)
![3-[[1-(Pyridine-2-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2518071.png)